Chemical structure and properties of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
Chemical structure and properties of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
An In-Depth Technical Guide on the Chemical Structure, Properties, and Synthetic Applications of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
Executive Summary
In the realm of modern medicinal chemistry and drug discovery, highly functionalized piperidine derivatives serve as indispensable building blocks. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile, bifunctional β -keto ester[1]. Characterized by a protected piperidine nitrogen (as an ethyl carbamate) and a reactive β -keto ester moiety, this compound is a premier scaffold for the construction of complex fused heterocyclic systems[2].
As a Senior Application Scientist, I frequently leverage this compound to synthesize pharmacologically active architectures, such as tetrahydropyrido[4,3- d ]pyrimidines and pyrazolo[4,3- c ]pyridines. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this critical intermediate.
Chemical Structure and Physicochemical Properties
The structural brilliance of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate lies in its orthogonal reactivity.
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Position 1 (N1): Protected as an ethyl carbamate (urethane). This protecting group is highly stable under the strongly basic conditions required for subsequent cyclizations, yet it can be selectively cleaved under strongly acidic (e.g., HBr/AcOH) or harsh basic conditions when the free amine is needed for late-stage functionalization[2].
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Positions 3 & 4: Form a classic β -keto ester. The C3 proton is highly acidic (pKa ~10–11) due to the electron-withdrawing effects of both the C4 ketone and the C3 ethyl ester. This enables facile enolization, a prerequisite for condensation reactions[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate |
| CAS Number | 53601-94-8[1] |
| Molecular Formula | C11H17NO5[1] |
| Molecular Weight | 243.26 g/mol [4] |
| Physical State | Liquid to low-melting solid[1] |
| Storage Temperature | -20°C (Long term stability)[5] |
| SMILES | O=C(N1CC(C(OCC)=O)C(CC1)=O)OCC[6] |
Mechanistic Reactivity Profile
The synthetic utility of this compound is driven by its keto-enol tautomerism . In solution, the molecule exists in an equilibrium between its keto form and its enol form. Upon the introduction of a base (such as sodium methoxide), the highly acidic C3 proton is abstracted to form a stable enolate[2].
This enolate is the critical reactive intermediate for dinucleophilic condensations:
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Pyrimidine Annulation: Reaction with amidines or guanidines yields tetrahydropyrido[4,3- d ]pyrimidines. The mechanism involves initial nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by intramolecular imine formation at the C4 ketone, driving the elimination of water and ethanol[3].
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Pyrazole Annulation: Reaction with hydrazines yields pyrazolo[4,3- c ]pyridines. The α -effect of hydrazine allows for rapid hydrazone formation at C4, followed by cyclization onto the C3 ester[7].
Caption: Keto-enol tautomerism and enolate generation mechanism of the beta-keto ester.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol 1: Synthesis of Tetrahydropyrido[4,3- d ]pyrimidines
This protocol describes the condensation of the β -keto ester with an amidine, a standard workflow for generating kinase inhibitor scaffolds[2].
Step-by-Step Methodology:
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Preparation: Charge a flame-dried, 250 mL round-bottom flask with 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv, 10 mmol) and formamidine acetate (1.2 equiv, 12 mmol).
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Base Addition: Suspend the reagents in anhydrous methanol (50 mL). Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 2.5 equiv).
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Causality: A stoichiometric excess of NaOMe is mandatory. One equivalent neutralizes the acetate salt to liberate the free amidine, while the remaining base deprotonates the C3 position to generate the reactive enolate[2].
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Cyclization: Attach a reflux condenser and heat the reaction mixture to 65°C (reflux) for 14 hours under a nitrogen atmosphere.
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Causality: The thermal energy overcomes the activation barrier for the dual condensation (amidation and imine formation), driving the aromatization of the pyrimidine ring via the expulsion of H2O and EtOH[3].
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Workup: Cool the mixture to room temperature and concentrate in vacuo. Re-dissolve the crude residue in 20 mL of distilled water.
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Precipitation: Carefully adjust the pH to 6.5 using 1M HCl.
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Causality: The resulting pyrimidin-4(3H)-one possesses an acidic NH proton. Neutralizing the basic sodium salt forces the neutral, highly crystalline organic product to precipitate out of the aqueous phase.
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Isolation: Filter the precipitate through a Buchner funnel, wash with ice-cold water (2 × 10 mL), and dry overnight under high vacuum.
Protocol 2: Synthesis of Pyrazolo[4,3- c ]pyridines
This protocol utilizes hydrazine to form a fused pyrazole ring, a common motif in GPCR ligands.
Step-by-Step Methodology:
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Preparation: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv, 10 mmol) in absolute ethanol (40 mL) and cool to 0°C using an ice bath.
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Nucleophile Addition: Add hydrazine hydrate (1.1 equiv, 11 mmol) dropwise over 10 minutes.
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Causality: Hydrazine is a potent, unhindered nucleophile. Dropwise addition at 0°C controls the exothermic hydrazone formation and prevents the formation of unwanted bis-hydrazone dimers[8].
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Catalysis: Add glacial acetic acid (0.1 equiv, 1 mmol).
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Causality: Mild acid catalysis slightly protonates the C4 ketone, enhancing its electrophilicity without fully protonating the basic hydrazine, thereby accelerating the initial attack.
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Cyclization: Heat the mixture to 80°C for 6 hours. The intramolecular attack of the distal hydrazine nitrogen onto the C3 ester completes the pyrazole formation.
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Isolation: Remove the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated NaHCO3 (30 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the fused pyrazole product.
Applications in Drug Discovery
The fused heterocycles derived from 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate are privileged structures in pharmacology.
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Oncology (Kinase Inhibitors): Tetrahydropyrido[4,3- d ]pyrimidine derivatives synthesized from this scaffold have been heavily optimized as potent inhibitors of Heat Shock Protein 90 (Hsp90) and Epidermal Growth Factor Receptor (EGFR), showing massive potential in treating drug-resistant non-small cell lung cancers[2][9].
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Infectious Diseases: Substituted benzyloxime derivatives of the piperidine core have been evaluated for potent antimycobacterial activity against Mycobacterium tuberculosis[8].
Caption: Divergent synthetic reaction pathways of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.
References
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Journal of Medicinal Chemistry. "Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90". ResearchGate / J. Med. Chem. Available at: [Link]
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Thieme Connect. "Product Class 19: Pyridopyrimidines". Science of Synthesis. Available at:[Link]
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PMC (PubMed Central). "Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives". National Institutes of Health. Available at: [Link]
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LookChem. "Cas 4644-61-5, ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE". LookChem. Available at: [Link]
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AA Blocks. "Product Index - Pyrazolo[4,3-c]pyridine derivatives". AA Blocks. Available at: [Link]
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